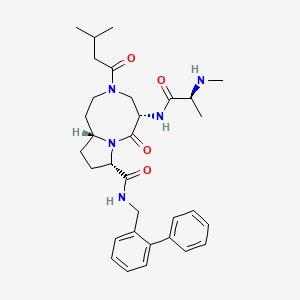
DH7Q8Hyp47
説明
SM-433は、X連鎖アポトーシス阻害タンパク質(XIAP)BIR3ドメインに対して強い結合親和性を示し、IC50値は1マイクロモル未満です 。この化合物は、主にアポトーシスおよび関連する細胞プロセスを研究する科学研究で使用されています。
準備方法
合成経路と反応条件: SM-433の合成には、重要な中間体の形成とその後のカップリングを含む複数のステップが含まれます。詳細な合成経路は多くの場合、機密情報ですが、一般的には以下が含まれます。
- 一連の縮合反応と環化反応によるコア構造の形成。
- 選択的置換反応による官能基の導入。
- クロマトグラフィー技術を使用した最終生成物の精製と単離。
工業生産方法: SM-433の工業生産は、通常、ラボで開発された最適化された合成経路に従います。重要な考慮事項には以下が含まれます。
- 一貫した収率と純度を確保するために、反応条件をスケールアップする。
- 化合物を単離するために、高効率な精製方法を使用する。
- 生産中の安全と環境規制への準拠を確保する。
化学反応の分析
反応の種類: SM-433は、以下を含むさまざまな化学反応を起こします。
酸化: SM-433は、特定の条件下で酸化されて、酸化された誘導体を形成する可能性があります。
還元: 還元反応は、SM-433に存在する官能基を変換する可能性があります。
置換: 選択的置換反応は、コア構造にさまざまな置換基を導入できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲン化アルキルとハロゲン化アリールなどの試薬が、制御された条件下で使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によって酸化された類似体が生成される可能性があり、置換によって新しい官能基を導入できます。
4. 科学研究への応用
SM-433は、以下を含む科学研究において幅広い用途があります。
化学: アポトーシスのメカニズムとIAPが細胞プロセスで果たす役割を研究するために使用されます。
生物学: 細胞死と生存に関与する経路を調査し、がん生物学に関する洞察を提供します。
医学: がん細胞のアポトーシスを促進することにより、がん治療における潜在的な治療用途。
産業: アポトーシス経路を標的とする新薬の開発に使用されます。
科学的研究の応用
SM-433 has a wide range of applications in scientific research, including:
Chemistry: Used to study the mechanisms of apoptosis and the role of IAPs in cellular processes.
Biology: Investigates the pathways involved in cell death and survival, providing insights into cancer biology.
Medicine: Potential therapeutic applications in cancer treatment by promoting apoptosis in cancer cells.
Industry: Utilized in the development of new drugs targeting apoptosis pathways.
作用機序
SM-433は、第2ミトコンドリア由来カスパーゼ活性化因子(Smac)の活性を模倣することにより、その効果を発揮します。XIAPのBIR3ドメインに結合し、XIAPの抗アポトーシス機能を阻害します。 この相互作用は、カスパーゼの活性化を促進し、細胞におけるアポトーシスの誘導につながります .
類似化合物:
SM-164: XIAPに対して同様の結合親和性を示す別のSmac模倣体。
LCL161: IAPを標的とし、アポトーシスを促進する化合物。
GDC-0152: がん治療における治療の可能性を秘めたIAPの低分子阻害剤。
SM-433の独自性: SM-433は、XIAP BIR3ドメインに対する強い結合親和性と、アポトーシスを誘導する強力な能力により、ユニークです。その特定の構造と官能基は、IAPを標的とする際のその高い有効性と選択性に貢献しています。
類似化合物との比較
SM-164: Another Smac mimetic with similar binding affinity for XIAP.
LCL161: A compound that targets IAPs and promotes apoptosis.
GDC-0152: A small molecule inhibitor of IAPs with therapeutic potential in cancer treatment.
Uniqueness of SM-433: SM-433 is unique due to its strong binding affinity for the XIAP BIR3 domain and its potent ability to induce apoptosis. Its specific structure and functional groups contribute to its high efficacy and selectivity in targeting IAPs.
特性
IUPAC Name |
(5S,8S,10aR)-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-N-[(2-phenylphenyl)methyl]-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O4/c1-21(2)18-29(38)36-17-16-25-14-15-28(37(25)32(41)27(20-36)35-30(39)22(3)33-4)31(40)34-19-24-12-8-9-13-26(24)23-10-6-5-7-11-23/h5-13,21-22,25,27-28,33H,14-20H2,1-4H3,(H,34,40)(H,35,39)/t22-,25+,27-,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVCBOBNBHXZKC-MZRLSVQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NCC3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NCC3=CC=CC=C3C4=CC=CC=C4)C(=O)CC(C)C)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071992-81-8 | |
| Record name | SM-433 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SM-433 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH7Q8HYP47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide](/img/structure/B10828377.png)
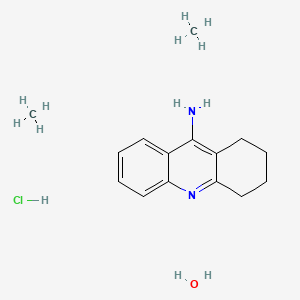
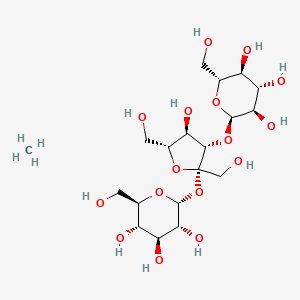
![N-[(2S)-1-[[(2R,3S)-3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B10828389.png)
![2-[(1S)-1-[(2S,5R)-5-[4-chloro-5-fluoro-2-(trifluoromethyl)phenyl]oxolan-2-yl]ethyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B10828414.png)
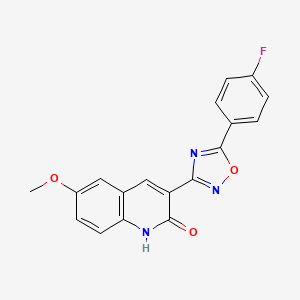
![diazanium;(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B10828420.png)
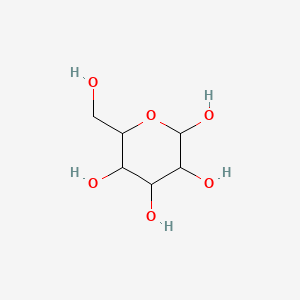
![8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol;methane](/img/structure/B10828426.png)

![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828437.png)

![Methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B10828448.png)
![tetrasodium;[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10828463.png)
